3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to “3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine,” involves the condensation of suitable precursors such as sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, cyanoacetamide, or cyanothioacetamide. This method allows for the formation of various pyrazolo[1,5-a]pyrimidines through a versatile and efficient synthetic route (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the title compound, has been elucidated using techniques such as X-ray diffraction. These compounds typically display a fully delocalized pyrazolo[1,5-a]pyrimidine system, which is indicative of the sp2 hybridization of certain nitrogen atoms within the molecule, contributing to its chemical stability and reactivity (Chen, Weng, & Jin, 1999).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, reflecting their rich chemistry. These reactions include interactions with arylsulfonyl groups and amino derivatives, leading to compounds with significant biological activity. Such modifications enhance the molecule's interaction with biological targets, showcasing the chemical versatility and potential utility of these compounds (Ivachtchenko et al., 2013).
properties
IUPAC Name |
3-(3-methylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-17-11-5-2-4-10(8-11)12-9-15-16-7-3-6-14-13(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXPILXBFYQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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